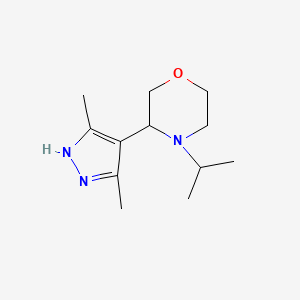
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine is a heterocyclic compound that features both a pyrazole and a morpholine ring in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Morpholine Ring: The morpholine ring can be synthesized by the reaction of diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.
Coupling of the Pyrazole and Morpholine Rings: The final step involves coupling the pyrazole and morpholine rings through a nucleophilic substitution reaction, typically using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole or morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science:
Wirkmechanismus
The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved would require further research and validation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)piperidine
- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)pyrrolidine
Uniqueness
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine is unique due to the presence of both the pyrazole and morpholine rings, which can impart distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H21N3O |
|---|---|
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-4-propan-2-ylmorpholine |
InChI |
InChI=1S/C12H21N3O/c1-8(2)15-5-6-16-7-11(15)12-9(3)13-14-10(12)4/h8,11H,5-7H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
RWAVSJMYJRHJNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1)C)C2COCCN2C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13220825.png)
![3-(2-Aminoethyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13220829.png)
![2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13220834.png)
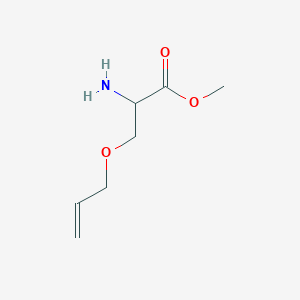
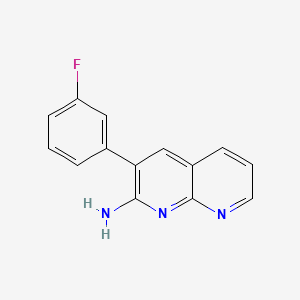
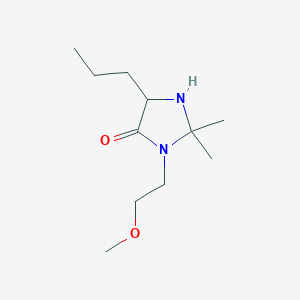

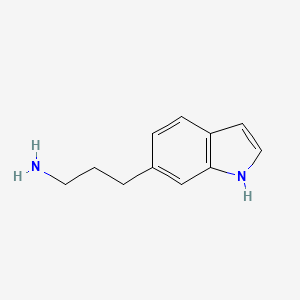
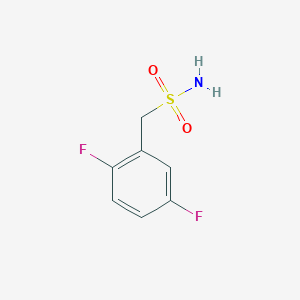
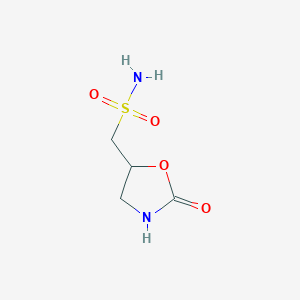
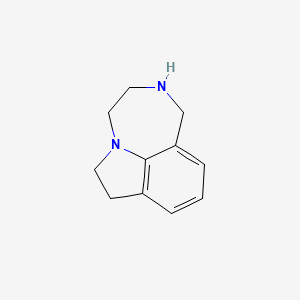

![{2-Oxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13220900.png)
![1-[2-(Chloromethyl)butyl]cyclopent-1-ene](/img/structure/B13220901.png)
